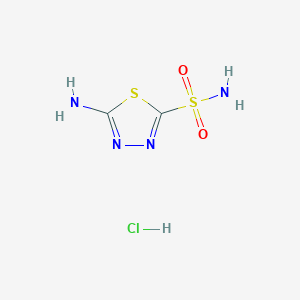

5-氨基-1,3,4-噻二唑-2-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is a chemical compound that inhibits the growth of skin cancer cells . It is a structural analog of acetazolamide and shows interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action .

Synthesis Analysis

The synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt involves the preparation and characterization of three salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole (Hats). The p-toluensulfonate, the methylsulfonate, and the chlorhydrate monohydrate salts of Hats were evaluated .Molecular Structure Analysis

The compound C2H5N4O2S2+·H2O·Cl− (Hats·H2O·Cl, Hats = protonated 5-amino-2-sulfonamide-1,3,4-thiadiazole) crystallizes in orthorhombic space group, P212121, with unit cell parameters a = 10.047 (4), b = 5.186 (2), c = 16.766 (6) Å .科学研究应用

Coordination Chemistry

The compound’s sulfonamide group allows it to form coordination complexes with metal ions. These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. Researchers investigate their applications in fields such as catalysis, materials science, and bioinorganic chemistry.

作用机制

Target of Action

The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound disrupts the balance of bicarbonate and protons in the body. This can affect various biochemical pathways, particularly those involving the transport of CO2 and the regulation of pH .

Pharmacokinetics

As a water-soluble compound , it is likely to be well-absorbed and distributed throughout the body.

Result of Action

The inhibition of carbonic anhydrase by 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt can lead to a variety of effects at the molecular and cellular level. These include diuretic and anticonvulsant activities, with little neurotoxicity .

Action Environment

The action, efficacy, and stability of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that hydration levels could impact its bioavailability and efficacy. Additionally, the compound’s stability might be affected by factors such as temperature and pH .

安全和危害

属性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEJBIVRSKOGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)

![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)